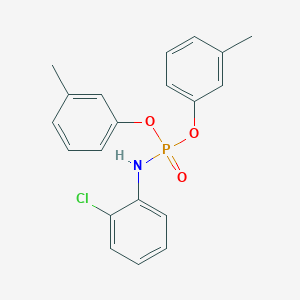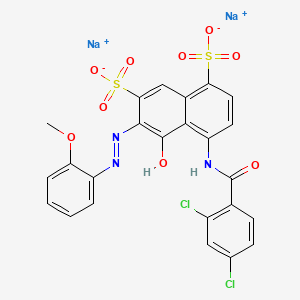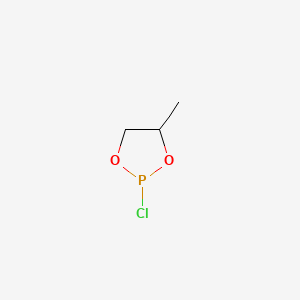![molecular formula C22H16Cl2 B14737190 1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene) CAS No. 3282-48-2](/img/structure/B14737190.png)
1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene) is an organic compound with a complex structure that includes a phenylene group connected to two ethene groups, each of which is further connected to a chlorobenzene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene) typically involves a series of condensation reactions. One common method involves the reaction of 1,4-phenylenediacetic acid with 2-chlorobenzaldehyde in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzene groups can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of phenols or amines.
Applications De Recherche Scientifique
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. The ethene groups in the compound can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4-dinitrobenzene): Similar structure but with nitro groups instead of chloro groups.
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Similar ethene linkage but with hydroxyl groups instead of chloro groups.
Uniqueness
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene) is unique due to the presence of chlorobenzene groups, which impart distinct chemical properties such as increased reactivity in substitution reactions and potential for forming strong intermolecular interactions.
Propriétés
Numéro CAS |
3282-48-2 |
|---|---|
Formule moléculaire |
C22H16Cl2 |
Poids moléculaire |
351.3 g/mol |
Nom IUPAC |
1,4-bis[2-(2-chlorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C22H16Cl2/c23-21-7-3-1-5-19(21)15-13-17-9-11-18(12-10-17)14-16-20-6-2-4-8-22(20)24/h1-16H |
Clé InChI |
WGJHUCVXRUGVFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14737107.png)
![Thiopyrano[3,2-e]benzimidazol-7(3H)-one](/img/structure/B14737115.png)



![2-[(3-Bromoanilino)methyl]isoindole-1,3-dione](/img/structure/B14737138.png)


amino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B14737155.png)


![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
![2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid](/img/structure/B14737180.png)

